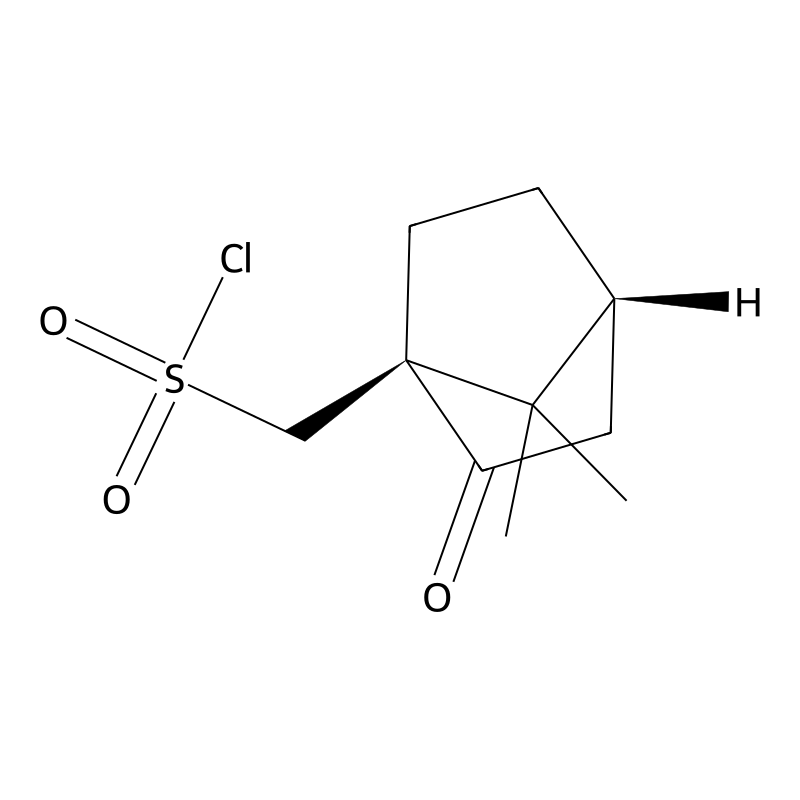

D(+)-10-Camphorsulfonyl chloride

Content Navigation

Enantioselective synthesis and chiral resolution often suffer from poor diastereomer separation. D(+)-10-Camphorsulfonyl chloride solves this with its rigid camphor scaffold and reactive sulfonyl chloride group, enabling:

- >95% d.e. in aldol, Michael, and cycloaddition reactions as a chiral auxiliary.

- Cost-effective enantiomeric purity analysis of chiral alcohols via stable diastereomeric esters.

- Scalable fractional crystallization of racemic amines/alcohols due to large crystallinity differences.

Reliable supply in >98% purity, ready for immediate shipment.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

D(+)-10-Camphorsulfonyl chloride (CAS 21286-54-4) is a chiral organosulfur compound derived from naturally occurring (+)-camphor. It functions as a key reagent in asymmetric synthesis, primarily employed as a chiral auxiliary to control stereochemical outcomes or as a chiral resolving agent to separate enantiomers. Its rigid bicyclic camphor backbone provides a well-defined steric environment, while the reactive sulfonyl chloride group allows for the covalent derivatization of nucleophiles like amines and alcohols to form diastereomeric sulfonamides and sulfonates. These derivatives often exhibit distinct physical properties, such as differential solubility and crystallinity, which are exploited for separation.

Research Fit

References

- [2] Sakamoto, S., et al. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S)-(+)-camphor-10-sulfonic acid. *J. Chem. Soc., Perkin Trans. 2*, 1995, (12), 2335-2339.

- [5] Bartlett, P. D., & Knox, L. H. D,L-10-Camphorsulfonyl chloride. *Org. Synth.* 1965, 45, 12.

- [11] Cividini, J., et al. Stereodivergent Synthesis of Camphor-Derived Diamines and Their Application as Thiourea Organocatalysts. *Molecules* 2021, 26(21), 6667.

Substituting D(+)-10-Camphorsulfonyl chloride is not feasible for its intended stereochemical applications. Using the opposite enantiomer, L(-)-10-Camphorsulfonyl chloride, will produce the opposite diastereomer, leading to the isolation of the incorrect final enantiomer or failed stereocontrol. Achiral sulfonyl chlorides, such as tosyl chloride or mesyl chloride, lack the necessary stereogenic information and will produce racemic or achiral products, failing entirely in asymmetric synthesis or resolution protocols. Furthermore, using the parent D(+)-10-Camphorsulfonic acid is inappropriate for forming the required covalent sulfonamide or sulfonate ester bonds needed for its function as a chiral auxiliary or derivatizing agent. The unique combination of the (1S,4R)-camphor stereochemistry and the reactive sulfonyl chloride is essential for its performance.

Substitution Risk

Superior Diastereomeric Resolution for Chiral Amine Purification

The efficacy of chiral resolution hinges on the physical property differences between the diastereomers formed. The parent acid, (+)-camphor-10-sulfonic acid, demonstrates this principle by forming highly separable diastereomeric salts with racemic phenylglycine. The desired D-PG·(+)-CS salt has a melting point of 210.4 °C, while the undesired L-PG·(+)-CS salt melts significantly lower at 191.9 °C. This thermal differentiation, driven by more efficient crystal packing in the desired diastereomer, directly facilitates separation by fractional crystallization, enabling high recovery of the target enantiomer with an optical purity of 98.8%. Derivatization with D(+)-10-camphorsulfonyl chloride leverages the same rigid camphor backbone to create analogous physical property differences in covalent diastereomers.

| Evidence Dimension | Melting Point of Diastereomeric Salts |

| Target Compound Data | 210.4 °C (for the less-soluble D-PG·(+)-CS salt) |

| Comparator Or Baseline | 191.9 °C (for the more-soluble L-PG·(+)-CS salt) |

| Quantified Difference | 18.5 °C higher melting point for the desired diastereomer |

| Conditions | Diastereomeric salts formed between DL-phenylglycine (PG) and (+)-camphor-10-sulfonic acid ((+)-CS). |

A large difference in melting points between diastereomers is a strong indicator of successful separation via fractional crystallization, a key process in industrial-scale chiral purification.

Effective Chiral Auxiliary in Asymmetric Synthesis with High Diastereoselectivity

When used as a chiral auxiliary, the camphorsulfonyl moiety effectively directs the stereochemical outcome of subsequent reactions. In an asymmetric Morita-Baylis-Hillman (MBH) reaction, an acrylate substrate bearing a chiral auxiliary derived from D(+)-10-camphorsulfonyl chloride and (S)-(-)-α-methylbenzylamine reacted with pyridine-4-carbaldehyde to produce the MBH adduct with a diastereomeric excess (d.e.) of 95%. This high level of stereocontrol is attributed to the rigid camphor scaffold, which effectively shields one face of the reacting molecule. In contrast, a similar reaction without a suitable chiral auxiliary would yield a racemic product with 0% d.e.

| Evidence Dimension | Diastereomeric Excess (d.e.) |

| Target Compound Data | 95% d.e. |

| Comparator Or Baseline | Racemic product (0% d.e.) expected without a chiral auxiliary |

| Quantified Difference | 95% improvement in stereoselectivity over an achiral pathway |

| Conditions | Asymmetric Morita-Baylis-Hillman reaction between a bornyl acrylate substrate and pyridine-4-carbaldehyde. |

High diastereomeric excess simplifies purification and maximizes the yield of the desired stereoisomer, directly impacting the economic viability of a synthetic route.

Cost-Effective Alternative to Mosher's Reagent for NMR-Based Enantiomeric Purity Determination

For determining the enantiomeric composition of chiral alcohols via NMR, D(+)-10-camphorsulfonyl chloride serves as a highly effective and economical chiral derivatizing agent. While Mosher's acid (MTPA) is a common reagent for this purpose, it can be significantly more expensive. One study noted that (S)-camphorsulfonyl chloride was 173 times less expensive than Mosher's acid. Despite the lower cost, derivatization with camphorsulfonyl chloride produces diastereomeric sulfonate esters that exhibit sufficient chemical shift nonequivalence in ¹H and ¹³C NMR spectra to allow for accurate integration and determination of enantiomeric excess for a range of chiral alcohols.

| Evidence Dimension | Relative Cost |

| Target Compound Data | 1x (Normalized Cost) |

| Comparator Or Baseline | 173x (for Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid) |

| Quantified Difference | Substantial cost reduction for a common analytical application |

| Conditions | Comparison of commercial prices for use as a chiral derivatizing agent for NMR analysis. |

For process development and quality control labs, using a significantly more affordable derivatizing agent for routine enantiomeric purity checks can lead to substantial cost savings without compromising analytical reliability.

Industrial-Scale Purification of Chiral Amines and Alcohols

This reagent is the right choice for resolving racemic mixtures of amines or alcohols where fractional crystallization is the desired purification method. The rigid camphor backbone consistently produces diastereomeric sulfonamides and sulfonates with significant differences in crystallinity and melting points, facilitating efficient, scalable separation.

Asymmetric Synthesis of High-Value Intermediates

In multi-step syntheses, D(+)-10-camphorsulfonyl chloride is ideal for use as a covalently-bound chiral auxiliary to direct the stereochemistry of key transformations. Its demonstrated ability to induce high diastereoselectivity (e.g., >95% d.e.) in reactions like aldol, Michael, and cycloaddition reactions minimizes the formation of unwanted stereoisomers, maximizing the yield of the target compound.

Routine QC/QA for Enantiomeric Purity via NMR

For laboratories needing to verify the enantiomeric purity of chiral alcohols without incurring the high cost of reagents like Mosher's acid chloride, this compound provides a reliable and cost-effective alternative. It reacts cleanly to form stable diastereomeric esters suitable for quantitative NMR analysis.

Synthesis of Custom Chiral Ligands and Organocatalysts

As a readily available, enantiopure starting material from the chiral pool, D(+)-10-camphorsulfonyl chloride is an excellent precursor for building more complex chiral structures. It has been successfully used to synthesize diverse camphor-based diamines, which in turn are converted into bifunctional thiourea organocatalysts for asymmetric catalysis.

Application Fit

References

- [3] Chiral auxiliary. *Wikipedia*.

- [6] Bondi, S., & Kaloustian, M. K. NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. *Fordham Research Commons*, 2011.

- [11] Cividini, J., et al. Stereodivergent Synthesis of Camphor-Derived Diamines and Their Application as Thiourea Organocatalysts. *Molecules* 2021, 26(21), 6667.

- [13] Khanye, S. D., et al. Synthesis of camphor-derived chiral auxiliaries and their application in asymmetric Morita-Baylis-Hillman reactions. *ARKIVOC*, 2016, (v), 151-163.

- [14] Sakamoto, S., et al. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S)-(+)-camphor-10-sulfonic acid. *J. Chem. Soc., Perkin Trans. 2*, 1995, (12), 2335-2339.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

Wikipedia

Explore Compound Types